Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate
Description
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate is a synthetic compound characterized by a pyrimidine core substituted with a 3-(trifluoromethyl)phenyl group at the 5-position and a sulfanyl-linked propanoate ester at the 2-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfanyl (S-) bridge and ester moiety influence reactivity and bioavailability.
Properties
IUPAC Name |
ethyl 2-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-3-23-14(22)10(2)24-15-20-8-12(9-21-15)11-5-4-6-13(7-11)16(17,18)19/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQWKHHZSOXTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156397 | |
| Record name | Ethyl 2-[[5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl]thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-35-8 | |
| Record name | Ethyl 2-[[5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl]thio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339101-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl]thio]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and esterification. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often utilizes trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on key structural motifs, physicochemical properties, and applications.
Structural and Functional Group Analysis
Table 1: Comparative Structural Analysis
Key Observations:
- Core Heterocycles: The target compound’s pyrimidine core contrasts with haloxyfop’s pyridine and Nilotinib’s imidazole-pyrimidine hybrid.
- Sulfur Linkages: The sulfanyl group in the target compound differs from haloxyfop’s ether linkage and Nilotinib’s amino bridge. Sulfanyl groups may enhance nucleophilic reactivity compared to ethers, impacting degradation pathways in biological systems .
- Ester vs. Amide : The ethyl ester in the target compound likely increases volatility and hydrolysis susceptibility compared to Nilotinib’s benzamide, which improves oral bioavailability .
Physicochemical and Functional Properties
- Lipophilicity : The -CF₃ group in all compounds increases logP values, favoring membrane permeability. However, the ethoxyethyl ester in haloxyfop may reduce water solubility compared to the target compound’s ethyl ester .
- Metabolic Stability : Sulfur-containing linkages (sulfanyl, sulfonyl) in the target compound and imidazo-pyridine derivatives may resist oxidative metabolism better than haloxyfop’s ether .
- Bioactivity: Nilotinib’s benzamide and pyrimidinylamino groups enable kinase inhibition, whereas the target compound’s ester and sulfanyl groups suggest pesticidal action via enzyme disruption (e.g., acetylcholinesterase inhibition) .
Biological Activity
Ethyl 2-((5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl)sulfanyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the molecule.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, research involving related trifluoromethyl-substituted compounds has shown effective bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound 1j | 0.15 - 5.57 | S. aureus |
| Compound 2p | 0.29 - 2.34 | M. marinum |
| Compound 1o | 2.34 - 44.5 | E. faecalis |
These findings suggest that this compound may share similar antimicrobial properties due to its structural characteristics.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that many trifluoromethyl-containing compounds have low cytotoxic effects on human cell lines, with some exceptions displaying significant cytotoxicity . The compound's potential as an anti-invasive agent has also been highlighted, suggesting dual activity against both bacterial infections and tumor cells.
Table 2: Cytotoxicity Profile of Selected Compounds
| Compound | Cytotoxicity (IC50 µM) | Cell Line |
|---|---|---|
| Compound 1j | >50 | THP-1 (monocytic leukemia) |
| Compound 2p | <10 | THP-1 (monocytic leukemia) |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. For instance, docking studies have shown that related compounds can effectively bind to bacterial enzymes, inhibiting their function and leading to bacterial death . This suggests that this compound may operate through similar mechanisms.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts like 3-(trifluoromethyl)phenylpyrimidine sulfoxide (common oxidation side product) .
Q. Table 1: Synthetic Route Comparison
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-MS m/z 548.2 [M+H]+ observed in analogues) .
- NMR Spectroscopy :
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients; monitor UV absorbance at 254 nm .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyrimidine and phenyl rings .
Advanced: How can researchers resolve contradictions in reported synthetic yields when using different palladium catalysts?
Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 85%) may arise from:
- Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve coupling efficiency but increase costs .
- Solvent System : DMF/H₂O mixtures enhance boronic acid solubility vs. pure DMF .
- Oxygen Sensitivity : Use Schlenk lines to exclude air, preventing catalyst deactivation .
Q. Experimental Design :
- Perform parallel reactions under inert (N₂) vs. ambient conditions.
- Compare HPLC profiles to quantify unreacted starting materials .
Advanced: What methodologies assess the hydrolytic stability of the ester group under physiological conditions?
Methodological Answer:
Q. Key Finding :
- Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing the ester against hydrolysis at neutral pH .
Advanced: How should impurity profiling be conducted, and what are critical parameters in HPLC method development?
Methodological Answer:
- Impurity Identification :
- Synthesize suspected impurities (e.g., sulfoxide derivatives) as reference standards .
- Use LC-MS to match retention times and fragmentation patterns .
- HPLC Optimization :
- Column: C18 (5 μm, 250 mm × 4.6 mm).
- Mobile Phase: Gradient of 0.1% formic acid in water/acetonitrile.
- Flow Rate: 1.0 mL/min; detection at 210–300 nm .
Q. Table 2: Critical Impurities
| Impurity | Source | Detection Method | Reference |
|---|---|---|---|
| Sulfoxide derivative | Oxidation during synthesis | HPLC (Rt = 8.2 min) | |
| Hydrolyzed acid form | Ester cleavage in aqueous media | LC-MS ([M-H]⁻ = 476.1) |
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations :
- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water vs. DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
